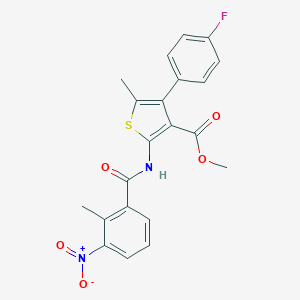![molecular formula C19H24N4O B450802 N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)
N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide typically involves the condensation reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 1-cyclohexanecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Applications De Recherche Scientifique
N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its antimicrobial and antioxidant activities.
Mécanisme D'action
The mechanism of action of N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the activation of p53-mediated pathways . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
1-Cyclohexanecarbohydrazide: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
N’-[(E)-1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1-cyclohexanecarbohydrazide is unique due to its specific combination of a pyrazole ring and a cyclohexane moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H24N4O |
|---|---|
Poids moléculaire |
324.4g/mol |
Nom IUPAC |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H24N4O/c1-14-18(13-20-21-19(24)16-9-5-3-6-10-16)15(2)23(22-14)17-11-7-4-8-12-17/h4,7-8,11-13,16H,3,5-6,9-10H2,1-2H3,(H,21,24)/b20-13+ |
Clé InChI |
HZTCYBYAAFDGCW-DEDYPNTBSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3CCCCC3 |
SMILES isomérique |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3CCCCC3 |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Tert-butylphenyl)-2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxamide](/img/structure/B450719.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-isopropylbenzylidene)benzohydrazide](/img/structure/B450722.png)
![Dimethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B450725.png)
![2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B450727.png)
![N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B450728.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B450729.png)




![2-({[3-(Isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B450736.png)
![Ethyl 2-[(5-bromo-2-furoyl)amino]-4-(2-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B450738.png)
![2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE](/img/structure/B450739.png)
![N-(2-fluorophenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B450741.png)
